molecular formula C14H16N4O B1175451 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE

5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE

Cat. No.: B1175451
M. Wt: 256.309
InChI Key: ZXDZJKCQHMOJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE typically involves the reaction of a piperidine derivative with a pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(PIPERIDINE-1-CARBONYL)-2-(1H-PYRAZOL-1-YL)PYRIDINE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidino[6-(1H-pyrazol-1-yl)-3-pyridyl]methanone is unique due to its specific combination of the piperidine, pyrazole, and pyridine rings. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.309

IUPAC Name

piperidin-1-yl-(6-pyrazol-1-ylpyridin-3-yl)methanone

InChI

InChI=1S/C14H16N4O/c19-14(17-8-2-1-3-9-17)12-5-6-13(15-11-12)18-10-4-7-16-18/h4-7,10-11H,1-3,8-9H2

InChI Key

ZXDZJKCQHMOJOV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3

Origin of Product

United States

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